6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
Description
Properties
IUPAC Name |
4-amino-6-(2-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-9-5-4-8-11(12)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBWFWBNTWPRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors.
Mode of Action
It can be inferred from the targets of pyrido[2,3-d]pyrimidines that the compound likely interacts with its targets to inhibit their activity, thereby affecting the signaling pathways they are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation. Similarly, inhibition of dihydrofolate reductase can affect the synthesis of nucleotides, thereby affecting DNA replication.
Pharmacokinetics
One study mentions that the degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells. This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and differentiation. If it inhibits dihydrofolate reductase, it could potentially affect DNA replication.
Biological Activity
The compound 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a novel pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The general synthetic route includes the condensation of 2-chlorobenzaldehyde with appropriate imino compounds under controlled conditions. The resulting intermediate undergoes cyclization to form the tetrahydropyrimido structure.
Biological Activity Overview
Recent studies have indicated that compounds similar to 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione exhibit a range of biological activities:
- Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines.
- Antimicrobial Properties : Preliminary tests indicate potential antimicrobial activity against various bacterial strains and fungi.
Anticancer Efficacy
A study reported the effects of similar pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that these compounds could inhibit cell growth with IC50 values ranging from 0.3 to 24 µM. Specifically, one derivative demonstrated a strong capacity to induce apoptosis and inhibit cell migration in MCF-7 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(2-Chlorophenyl)-4-imino-3-phenyl... | MCF-7 | 0.5 | Induces apoptosis |
| Similar Derivative | HCT116 | 1.2 | Inhibits proliferation |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of related compounds, it was found that certain derivatives exhibited significant antifungal activity against Botrytis cinerea and Phomopsis sp. with EC50 values lower than those of standard antifungal agents like pyrimethanil. The results suggested that modifications in the chemical structure could enhance antifungal efficacy .
| Compound | Target Organism | EC50 (µg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| 6h | Phomopsis sp. | 25.9 | 89.6 |
| Pyrimethanil | Phomopsis sp. | 32.1 | 82.8 |
The biological activity of 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is believed to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The ability to trigger apoptotic pathways has been a significant focus in anticancer research.
- Antifungal Mechanisms : The structural similarities to known antifungal agents suggest potential interactions with fungal cell membranes or metabolic pathways.
Scientific Research Applications
Biological Activities
Research has indicated that 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione exhibits several biological activities:
- Antitumor Activity : Some studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism could involve the targeting of specific cellular pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary investigations have shown effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt microbial cell function.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in managing diseases related to enzyme dysfunction.
Case Studies
Several case studies have highlighted the efficacy of 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione in different therapeutic contexts:
- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, a study published in Pharmaceuticals highlighted that modifications to the core structure enhanced its cytotoxicity against specific cancer lines .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione (CAS: 379707-96-7, molecular formula: C₁₉H₁₄ClN₅O₄, molar mass: 411.8 g/mol) . Key differences include:
Implications of Substituents:
Electron Effects: The 2-chlorophenyl group in the target compound is electron-withdrawing, reducing electron density at position 5. The phenyl group at position 3 (target) vs. 4-chlorophenyl (similar compound) alters steric bulk and electronic distribution.
Solubility and Lipophilicity :
- The hydroxyl and methoxy groups in the similar compound increase polarity, likely improving aqueous solubility. The target compound’s 2-chlorophenyl group enhances lipophilicity, favoring membrane permeability but reducing solubility in polar solvents.
Hydrogen Bonding Capacity: The similar compound’s -OH and -OCH₃ groups enable stronger hydrogen-bonding interactions, which may improve binding affinity to polar biological targets (e.g., enzymes or receptors). The target compound relies on the imino group and chloro substituent for interactions, which are less polar but may confer selectivity.
Physicochemical Property Estimation
| Property | Target Compound | Similar Compound |
|---|---|---|
| logP (Octanol-Water) | ~3.5 (estimated) | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 (imino NH) | 2 (imino NH and -OH) |
| Hydrogen Bond Acceptors | 4 | 6 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2-chlorophenyl)-4-imino-3-phenyl-tetrahydropyrimido[5,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for pyrimidine derivatives. For example, 4-imino-3-phenyl chromeno-pyrimidine derivatives were synthesized under microwave irradiation (100–150°C, 10–20 min) using ethanol or DMF as solvents, achieving yields >75% . Optimize by adjusting solvent polarity (e.g., DMF for faster kinetics) and reaction time to mitigate byproducts. Monitor via TLC/HPLC for intermediate stability.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R-factor <0.055 for similar pyrimidines) .
- NMR/IR : Key peaks include NH imino (~3200 cm⁻¹ in IR) and aromatic proton splitting patterns in ¹H NMR (δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., ±0.5 ppm accuracy via HRMS).
Q. What are the critical stability considerations during storage and handling?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the imino group .
- Decomposition risks : Hydrolysis of the imino moiety in aqueous media (pH <5 or >9); confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
- Safety : Use PPE (gloves, goggles) and fume hoods; follow GHS guidelines (H313/H333 for skin/eye irritation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from PDB). Prioritize binding pockets with hydrophobic residues (e.g., Phe, Tyr) for chlorophenyl/aryl interactions .
- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, RMSD <2.0 Å) . Validate with in vitro assays (IC₅₀, SPR).
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidines?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, ATP concentration in kinase assays) .
- SAR studies : Systematically modify substituents (e.g., replace 2-chlorophenyl with 2-fluorophenyl) to isolate electronic vs. steric effects .
- Dose-response validation : Replicate studies under standardized protocols (e.g., NIH/WHO guidelines) .
Q. How can regioselectivity challenges in functionalizing the tetrahydropyrimidine core be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the imino nitrogen) to steer electrophilic substitution .
- Catalytic systems : Use Pd(OAc)₂/XPhos for C–H activation at the 3-phenyl position (yield >80%, TOF ≈15 h⁻¹) . Confirm regiochemistry via NOESY (proximity of substituents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
